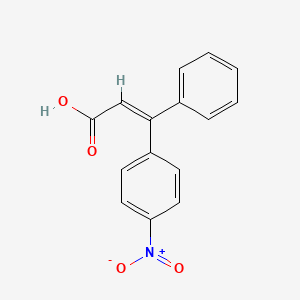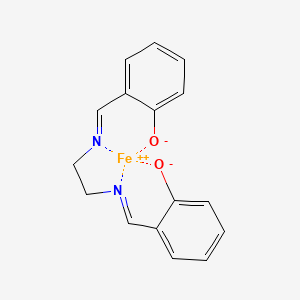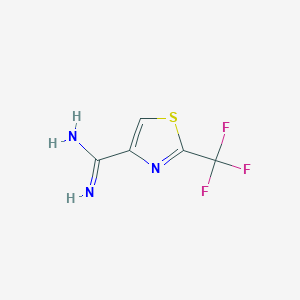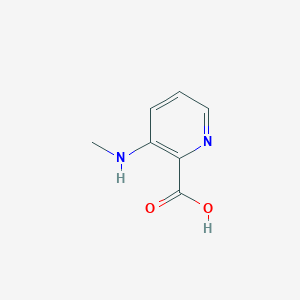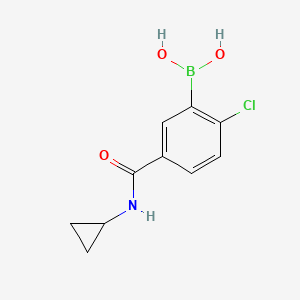
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a chloro group, a cyclopropylcarbamoyl group, and a phenylboronic acid moiety, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid typically involves the reaction of 2-chloro-5-nitrophenylboronic acid with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, amine derivatives, and substituted phenylboronic acids, which can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid has several scientific research applications:
Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug candidate for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the production of advanced materials and polymers due to its ability to form stable boron-carbon bonds.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the chloro and cyclopropylcarbamoyl groups, making it less versatile in certain reactions.
2-Chlorophenylboronic acid: Similar structure but lacks the cyclopropylcarbamoyl group, which affects its reactivity and applications.
5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and cyclopropylcarbamoyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H11BClNO3 |
|---|---|
Molekulargewicht |
239.46 g/mol |
IUPAC-Name |
[2-chloro-5-(cyclopropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BClNO3/c12-9-4-1-6(5-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) |
InChI-Schlüssel |
ZXCSFHNBVHLHBP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CC2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


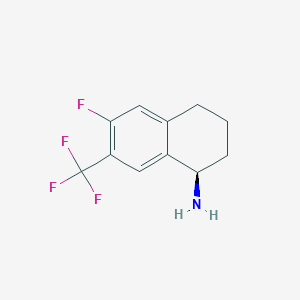


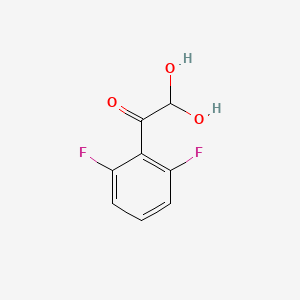
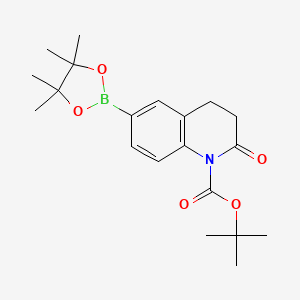
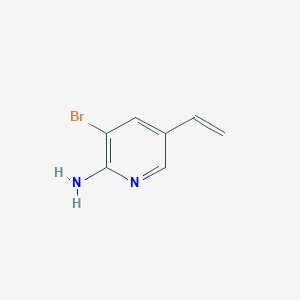
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
